Methanone, (2,3-difluorophenyl)-1-piperazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2,3-difluorophenyl)-1-piperazinyl- is a chemical compound characterized by the presence of a methanone group attached to a 2,3-difluorophenyl ring and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,3-difluorophenyl)-1-piperazinyl- typically involves the reaction of 2,3-difluorobenzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of Methanone, (2,3-difluorophenyl)-1-piperazinyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,3-difluorophenyl)-1-piperazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorophenyl oxides.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
Methanone, (2,3-difluorophenyl)-1-piperazinyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (2,3-difluorophenyl)-1-piperazinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Difluorophenyl)(piperidin-1-yl)methanone
- (2,3-Difluorophenyl)(morpholino)methanone
Uniqueness
Methanone, (2,3-difluorophenyl)-1-piperazinyl- is unique due to the presence of both the difluorophenyl and piperazinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
179334-13-5 |
---|---|
Molecular Formula |
C11H12F2N2O |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
(2,3-difluorophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12F2N2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
InChI Key |
DPNRIUOYXVHVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.